molecular formula C10H19N3O B1329769 1-(Pyrrolidinocarbonylmethyl)piperazine CAS No. 39890-45-4

1-(Pyrrolidinocarbonylmethyl)piperazine

Cat. No. B1329769
CAS RN: 39890-45-4
M. Wt: 197.28 g/mol
InChI Key: KYBCXTTWIOZBNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives is a common theme across several papers. For instance, paper describes the synthesis of 1-(2-pyridinyl)piperazine derivatives with antianaphylactic and other activities. Similarly, paper outlines the synthesis of a piperazine derivative intended for imaging dopamine D4 receptors. Paper details the synthesis of arylpiperazines with a pyrrolidin-2-one fragment, indicating the relevance of pyrrolidine in piperazine chemistry. Paper discusses the synthesis of N-substituted pyrrolidine-2-one containing piperazine derivatives, which is particularly relevant as it combines both pyrrolidine and piperazine scaffolds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their pharmacological properties. Paper presents the synthesis and docking studies of a piperazine-1-yl-1H-indazole derivative, which is important for understanding the interaction of such compounds with biological targets. Paper synthesizes cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, indicating the structural diversity achievable with piperazine derivatives. Paper provides a detailed crystal structure and DFT study of a nitrogenous compound containing a piperazine moiety, which can be used to predict the behavior of similar compounds.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is explored in several papers. Paper investigates aryl piperazine and pyrrolidine derivatives as antimalarial agents, which involves the study of their interaction with biological targets. Paper describes the enantioselective synthesis of a pyrrolidine-2-one containing piperazine derivative, showcasing the chemical reactions involved in achieving stereochemical control.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Paper notes that the nature of substituents on the anilide ring influences mast cell stabilizing activity. Paper finds that the presence of a piperazine ring and a hydroxy group are critical for the affinity of the compounds tested. Paper10 details the structure of a benzimidazole piperazine derivative, providing insights into the conformational preferences of such compounds.

Scientific Research Applications

  • Medicinal Chemistry

    • Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
    • Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
  • Medicinal Chemistry

    • Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
    • Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
  • Drug Discovery

    • Nitrogen heterocycles, including piperazine, make up more than 75% of FDA-approved drugs .
    • Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
  • Synthetic Chemistry

    • Piperazine is used in the synthesis of a wide range of compounds with potential biological activities .
    • Several new synthetic methods for piperazines have been invented and used .
  • Natural Product Chemistry

    • Piperazine rings have been introduced into the structure of natural products through an amide bond .

Safety And Hazards

This compound is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-piperazin-1-yl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBCXTTWIOZBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192926
Record name 1-((Pyrrolidine-1-carbonyl)methyl)piperazine
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Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidinocarbonylmethyl)piperazine

CAS RN

39890-45-4
Record name 2-(1-Piperazinyl)-1-(1-pyrrolidinyl)ethanone
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Record name 1-((Pyrrolidine-1-carbonyl)methyl)piperazine
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Record name 1-((Pyrrolidine-1-carbonyl)methyl)piperazine
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Record name 1-((pyrrolidine-1-carbonyl)methyl)piperazine
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Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Synthesis routes and methods I

Procedure details

In a manner identical to that described above in Scheme 2, from 200 mg (0.59 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 117 mg (0.59 mmol) of 1-(pyrrolidinocarbonylmethyl)piperazine was obtained 12 as an amorphous white powder after lyophilization. H1 NMR (DMSO-d6): 1.82 (m, 2H), 1.94 (m, 2H), 3.13 (br m, 2H), 3.38 (complex, 6H), 3.52 (br m, 2H), 4.34 (br m, 2H), 7.28 (t, 1H), 7.41 (t, 2H), 7.56 (t, 2H), 7.78 (s, 1H), 10.14 (br s, 1H). High Res. FAB MS: Theo. Mass=400.1802; measured mass=400.1794.
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(CC(=O)N2CCCC2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JV de Julián-Ortiz, J Gálvez… - Journal of Medicinal …, 1999 - ACS Publications
The activity of new anti-HSV-1 chemical structures, designed by virtual combinatorial chemical synthesis and selected by a computational screening, is determined by an in vitro assay. …
Number of citations: 163 pubs.acs.org
A LI, Q LIN, W LIU - Chinese Journal of Organic Chemistry, 1990 - sioc-journal.cn
Introduction of Me, Ph, acetylamino, or benzoylamino groups to the a-position of 4-(3, 4, 5-trimethoxycinnamoyl)-1-(pyrrolidinocarbonylmethyl) piperazine (I) gave a series of a-…
Number of citations: 1 sioc-journal.cn
AY Shaw, CR Denning, C Hulme - Tetrahedron letters, 2012 - Elsevier
A facile and expeditious synthetic approach for the synthesis of α-ketoamides 3 is described. A series of α-ketoamides 3 was synthesized via reaction of selenium dioxide-mediated …
Number of citations: 47 www.sciencedirect.com
F Bousejra-ElGarah, B Lajoie, JP Souchard… - Medicinal Chemistry …, 2016 - Springer
In the present study, we prepared a series of 21 chromone carboxamide derivatives bearing diverse amide side chains. Their potency to inhibit the proliferation of breast (MCF-7), …
Number of citations: 12 link.springer.com
KK Oh, M Adnan, DH Cho - Processes, 2021 - mdpi.com
Ilex cornuta Leaves (ICLs) are a representative and traditional prescription for controlling obesity. Nevertheless, the corresponding therapeutic compounds and related pharmacological …
Number of citations: 8 www.mdpi.com
ZF Zhang, XY Zhou, QZ Ma - Key Engineering Materials, 2011 - Trans Tech Publ
The extractives of bamboo leaves were extracted and determined by Py-GC-MS. And the main constituents of extractives were tritriacontane(4.84%), 9-octadecyne(4.19%), ethyl alcohol(…
Number of citations: 1 www.scientific.net
ZF Zhang, XY Zhou - Advanced Materials Research, 2011 - Trans Tech Publ
Manglietia glauca leavies has a strong bactericidal Manglietia health capacity. However Manglietia glauca leavies are still underutilized and hence wasted. In order to better utilize …
Number of citations: 15 www.scientific.net
R García-Domenech, J Gálvez… - Chemical …, 2008 - ACS Publications
This review consists of four parts, each treating a different aspect of chemical graph theory:(i) recent developments in molecular connectivity theory,(ii) drug design using a chemical …
Number of citations: 336 pubs.acs.org
J Gálvez, M Gálvez-Llompart… - Advances in Mathematical …, 2015 - Elsevier
This chapter deals with the use of molecular topology (MT) in the selection and design of new drugs. After an introduction of the actual methods used for drug design, the basic concepts …
Number of citations: 2 www.sciencedirect.com
J Galvez, M Galvez-Llompart… - … Computer-Aided Drug …, 2012 - ingentaconnect.com
In this review it is dealt the use of molecular topology (MT) in the selection and design of new drugs. After an introduction of the actual methods used for drug design, the basic concepts …
Number of citations: 23 www.ingentaconnect.com

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